molecular formula C7H15NS B13275891 1,3-Dimethyl-piperidine-4-thiol

1,3-Dimethyl-piperidine-4-thiol

Cat. No.: B13275891
M. Wt: 145.27 g/mol
InChI Key: OMPWMUGZCQUEOM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-piperidine-4-thiol is a heterocyclic organic compound that features a piperidine ring substituted with two methyl groups at the 1 and 3 positions and a thiol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-piperidine-4-thiol typically involves the functionalization of a piperidine ring. One common method is the alkylation of piperidine with methyl iodide to introduce the methyl groups at the 1 and 3 positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-piperidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dimethyl-piperidine-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-piperidine-4-thiol involves its thiol group, which can form covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

1,3-dimethylpiperidine-4-thiol

InChI

InChI=1S/C7H15NS/c1-6-5-8(2)4-3-7(6)9/h6-7,9H,3-5H2,1-2H3

InChI Key

OMPWMUGZCQUEOM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1S)C

Origin of Product

United States

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